molecular formula C19H18F3N3O2 B4370283 2-[3-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-6-YL]-4-methoxyphenyl methyl ether

2-[3-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-6-YL]-4-methoxyphenyl methyl ether

Cat. No.: B4370283
M. Wt: 377.4 g/mol
InChI Key: SGDWKGCLFANKCR-UHFFFAOYSA-N
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Description

2-[3-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-6-YL]-4-methoxyphenyl methyl ether is a complex organic compound with a unique structure that includes a cyclopropyl group, a trifluoromethyl group, and a pyrazolo[3,4-B]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-6-YL]-4-methoxyphenyl methyl ether typically involves multiple steps. The starting materials often include cyclopropylamine, trifluoromethyl ketone, and 4-methoxyphenyl methyl ether. The synthesis may proceed through the formation of intermediate compounds, such as pyrazolo[3,4-B]pyridine derivatives, followed by functional group modifications to introduce the cyclopropyl and trifluoromethyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-6-YL]-4-methoxyphenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[3-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-6-YL]-4-methoxyphenyl methyl ether has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: It may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-6-YL]-4-methoxyphenyl methyl ether involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bioplastics: Polymers derived from renewable resources with similar functional group modifications.

Uniqueness

What sets 2-[3-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-6-YL]-4-methoxyphenyl methyl ether apart is its combination of a cyclopropyl group, trifluoromethyl group, and pyrazolo[3,4-B]pyridine core, which imparts unique chemical and physical properties. This makes it a valuable compound for specialized applications in various scientific fields.

Properties

IUPAC Name

3-cyclopropyl-6-(2,5-dimethoxyphenyl)-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c1-25-18-16(17(24-25)10-4-5-10)13(19(20,21)22)9-14(23-18)12-8-11(26-2)6-7-15(12)27-3/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDWKGCLFANKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(F)(F)F)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-6-YL]-4-methoxyphenyl methyl ether
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2-[3-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-6-YL]-4-methoxyphenyl methyl ether
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2-[3-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-6-YL]-4-methoxyphenyl methyl ether
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2-[3-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-6-YL]-4-methoxyphenyl methyl ether
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2-[3-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-6-YL]-4-methoxyphenyl methyl ether
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2-[3-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-6-YL]-4-methoxyphenyl methyl ether

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